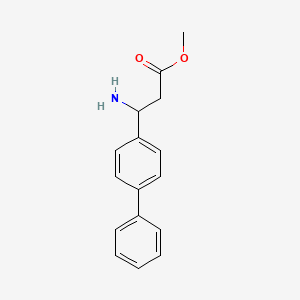

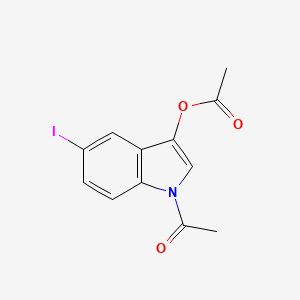

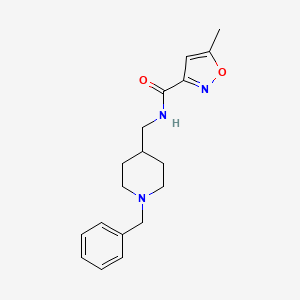

Tert-butyl N-penta-2,4-diynylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-penta-2,4-diynylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the N-alkylcarbamate family and is commonly referred to as TBD or TBDPC. TBD has been used in various fields of research, including medicinal chemistry, pharmacology, and material science. In

科学的研究の応用

Crystal Structure and Bonding Analysis

The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveals insights into simultaneous hydrogen and halogen bonds involving carbonyl groups. This research contributes to the understanding of molecular interactions in crystals of diacetylenes, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond to the same carbonyl group (Baillargeon et al., 2017).

Material Science and Polymer Chemistry

Research on tert-butyl hydroquinone–based poly(cyanoarylene ether) (PENT) has led to the development of PENT-toughened diglycidyl ether of bisphenol A epoxy resin (DGEBA) blends, showcasing the material's phase morphology, fracture toughness, and mechanical properties. This investigation highlights the potential of tert-butyl-based compounds in enhancing the physical properties of polymers, indicating applications in the creation of more durable and mechanically robust materials (Saxena et al., 2006).

Medicinal Chemistry and Drug Development

The tert-butyl group's role in medicinal chemistry is significant, as its incorporation into bioactive compounds can impact lipophilicity and metabolic stability. Research evaluating tert-butyl isosteres in drug analogues of bosentan and vercirnon documents the physicochemical data of drug analogues, contributing to the optimization of therapeutic agents through the selection of appropriate substituents for drug discovery processes (Westphal et al., 2015).

Organic Synthesis and Catalysis

Investigations into the use of tert-pentyl groups in salen titanium complexes for asymmetric cyanation of aromatic aldehydes have demonstrated high enantioselectivities. This research showcases how specific tert-butyl analogues can enhance enantioselectivity in organic synthesis, providing valuable insights for catalysis and the development of enantioselective processes (Liang & Bu, 2002).

Environmental Science and Sustainability

The promotion effects of desilication and dealumination on the catalytic performance of Al-rich HMOR for catalysing naphthalene tert-butylation highlight the importance of optimizing catalyst porosity and acidity. This research underscores the potential for improving the efficiency of chemical processes in environmental applications, contributing to the sustainable production of valuable chemicals (Huang et al., 2019).

特性

IUPAC Name |

tert-butyl N-penta-2,4-diynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,8H2,2-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRYFJCUZRZPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-penta-2,4-diynylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)

![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)

![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)